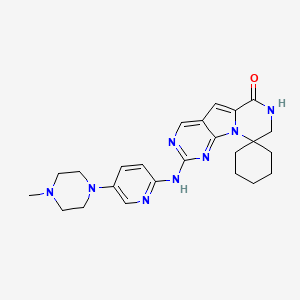
Trilaciclib
Overview
Description
Trilaciclib, sold under the brand name Cosela, is a medication primarily used to reduce the frequency of chemotherapy-induced bone marrow suppression. It is a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK4 and CDK6. This compound was first approved for medical use in the United States in February 2021 .
Mechanism of Action
Target of Action
Trilaciclib, also known as G1T28, is a CDK4 and CDK6 inhibitor . CDK4 and CDK6 are cyclin-dependent kinases that play a crucial role in cell cycle progression . They are expressed in hematopoietic stem cells and progenitor cells .
Mode of Action
This compound works by inhibiting CDK4 and CDK6 . It binds to these kinases at a concentration of 1 nmol/L for CDK4 and 4 nmol/L for CDK6 . This inhibition leads to a reversible pause in the cell cycle in the G1 phase for approximately 16 hours . The temporary cell cycle arrest prevents chemotherapy-induced DNA damage in healthy cells, reducing the activity of caspases 3 and 7, which reduces apoptosis of healthy cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation and inactivation of the retinoblastoma protein, a tumor suppressor . This action results in a transient, reversible G1 cell cycle arrest of proliferating hematopoietic stem and progenitor cells in the bone marrow, thus protecting them from damage during chemotherapy .
Pharmacokinetics
This compound has a short duration of action of approximately 16 hours, and a narrow therapeutic index . It is administered intravenously . This compound is a substrate and time-dependent inhibitor of cytochrome P450 3A4 and an inhibitor of multidrug and toxin extrusion 1, multidrug and toxin extrusion 2-K, organic cation transporter 1, and organic cation transporter 2 .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the protection of hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage . By causing a temporary cell cycle arrest, this compound prevents chemotherapy-induced DNA damage in these cells, reducing the activity of caspases 3 and 7, which in turn reduces apoptosis of healthy cells . This leads to a decrease in the incidence of chemotherapy-induced myelosuppression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can be influenced by the specific chemotherapy regimen it is administered with, as well as the timing of its administration relative to chemotherapy .
Biochemical Analysis
Biochemical Properties
Trilaciclib plays a crucial role in biochemical reactions by transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle. This arrest is achieved through the inhibition of CDK4/6, which are key regulators of cell cycle progression. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression and protecting cells from the cytotoxic effects of chemotherapy. This compound interacts with various enzymes and proteins, including CDK4, CDK6, and the retinoblastoma protein, to exert its protective effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In hematopoietic stem and progenitor cells, it induces a reversible G1 cell cycle arrest, which helps to preserve these cells during chemotherapy. This arrest reduces the proliferation of these cells, thereby minimizing the damage caused by cytotoxic agents. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK4/6 and their downstream targets .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CDK4/6, which are essential for the progression of cells from the G1 to the S phase of the cell cycle. By binding to these kinases, this compound prevents their interaction with cyclin D, thereby inhibiting their activity. This inhibition leads to the accumulation of hypophosphorylated retinoblastoma protein, which in turn prevents the transcription of genes required for cell cycle progression. Additionally, this compound may also modulate the expression of genes involved in cell survival and apoptosis, further contributing to its protective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under physiological conditions and maintains its activity for extended periods. Its effects on cellular function may diminish over time due to degradation or metabolic inactivation. Long-term studies have shown that this compound can provide sustained protection to hematopoietic stem and progenitor cells, but its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces G1 cell cycle arrest and protects hematopoietic stem and progenitor cells from chemotherapy-induced damage. At higher doses, this compound may cause adverse effects, including toxicity and impaired cell function. Threshold effects have been observed, where the protective effects of this compound plateau at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its metabolism and clearance. The compound is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s and conjugating enzymes play a role in the metabolism of this compound. These metabolic pathways influence the compound’s pharmacokinetics and its overall efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is taken up by cells via passive diffusion and active transport mechanisms. Once inside the cells, this compound can interact with transporters and binding proteins that influence its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK4/6 and other target proteins. This compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell .
Preparation Methods
The preparation of trilaciclib involves several synthetic steps. One method includes the following steps :
Oxidation: A compound of formula (VII) is oxidized to afford a compound of formula (VI-1) or (VI-2). Common oxidizing agents used include oxone, hydrogen peroxide, meta-chloroperoxybenzoic acid, sodium hypochlorite, and sodium chlorite.
Reaction with Strong Alkali: The compound of formula (V) reacts with the compound of formula (VI-1) or (VI-2) under a strong alkali to afford a compound of formula (IV). Alkali metal hexamethyldisilazane is often used in this step.
Intramolecular Cyclization: The compound of formula (IV) undergoes intramolecular cyclization in the presence of a base to afford a compound of formula (III). Bases such as lithium hydroxide, sodium hydroxide, and magnesium hydroxide are commonly used.
Activation of Hydroxyl Group: The hydroxyl group of the compound of formula (III) is activated to become a leaving group, resulting in a compound of formula (II).
Reductive Elimination: The compound of formula (II) undergoes reductive elimination to afford this compound of formula (I).
Chemical Reactions Analysis
Trilaciclib undergoes various chemical reactions, including:
Scientific Research Applications
Trilaciclib has several scientific research applications, including:
Comparison with Similar Compounds
Trilaciclib is part of a class of CDK4/6 inhibitors, which includes compounds such as palbociclib, ribociclib, and abemaciclib . These compounds share a similar mechanism of action but differ in their selectivity, pharmacokinetics, and clinical applications. This compound is unique in its dual role in cell cycle regulation and myelopreservation, making it particularly valuable in reducing chemotherapy-induced myelosuppression .
Similar Compounds
Properties
IUPAC Name |
4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGKHKMBHVFCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337125 | |
| Record name | Trilaciclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trilaciclib is inhibits cyclin-dependant kinase 4 (CDK4) at a concentration of 1 nmol/L and cyclin-dependent kinase 5 (CDK5) at 4 nmol/L. Inhibition of CDK2, CDK5, and CDK7 is over 1000-fold less at these concentrations and inhibition of CDK9 is 50-fold less. CDK4 and CDK5 are expressed in hematopoietic stem cells and progenitor cells. They are capable of phosphorylating and inactivating the retinoblastoma protien; a tumor suppressor. When trilaciclib is given to patients with retinoblastoma protein-null small cell lung cancer, it does not interfere with the intended chemotherapy induced cytotoxicity of cancer cells. Inhibition of CDK4 and CDK5 leads to a reversible pause in the cell cycle in the G1 phase for approximately 16 hours. The temporary cell cycle arrest prevents chemotherapy induced DNA damage in healthy cells, reducing the activity of caspases 3 and 7, which reduces apoptosis of healthy cells. Other studies have shown inhibitors of CDK4 and CDK6 enhance T-cell activation, upregulating major histocompatibility complex (MHC) class I and II, and stabilize programmed death-ligand 1 (PD-L1). Together these activities increase T-cell activity, increase antigen presentation, and sensitize cells to immune checkpoint inhibitors. | |
| Record name | Trilaciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1374743-00-6 | |
| Record name | Trilaciclib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374743006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trilaciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trilaciclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRILACICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6072DO9XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


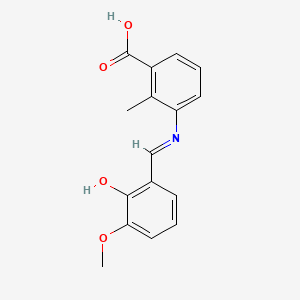
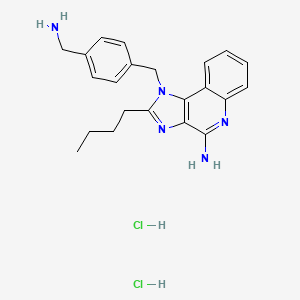



![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione](/img/structure/B611405.png)
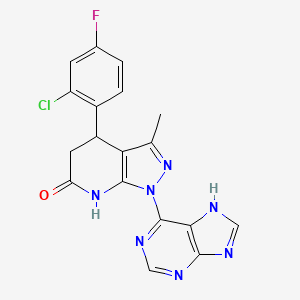
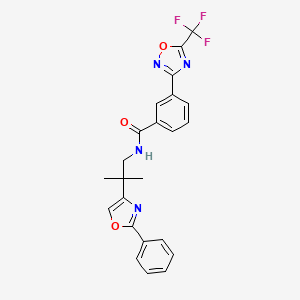
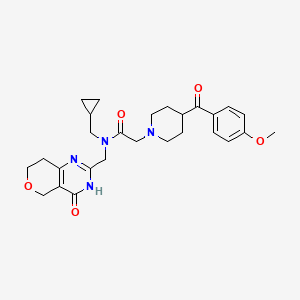
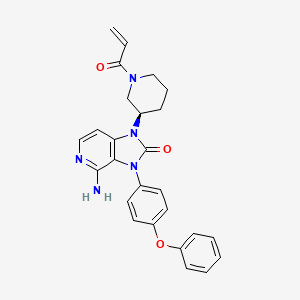
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)
